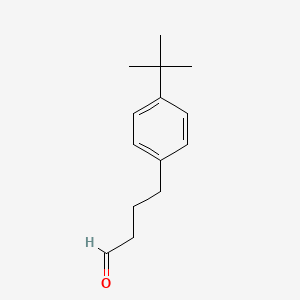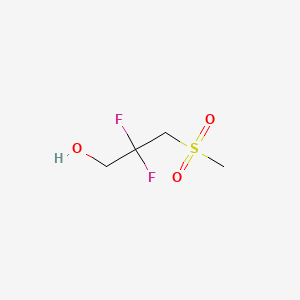
5-(3-Fluorophenoxy)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenoxy)pentan-2-ol is an organic compound characterized by the presence of a fluorophenoxy group attached to a pentanol backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the fluorine atom in the phenoxy group imparts unique chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)pentan-2-ol typically involves the reaction of 3-fluorophenol with a suitable pentanol derivative. One common method involves the use of polyfluoroalcohols as the fluorine source, with PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is known for its efficiency and regioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Fluorophenoxy)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Applications De Recherche Scientifique
5-(3-Fluorophenoxy)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(3-Fluorophenoxy)pentan-2-ol exerts its effects involves interactions with molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and binding affinity to specific targets. Detailed kinetic mechanisms have been developed to analyze the reaction pathways and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-2-ol: A secondary alcohol with similar structural features but lacking the fluorophenoxy group.
3-Fluorophenol: Contains the fluorophenoxy group but lacks the pentanol backbone.
Uniqueness
5-(3-Fluorophenoxy)pentan-2-ol is unique due to the combination of the fluorophenoxy group and the pentanol backbone, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Propriétés
Formule moléculaire |
C11H15FO2 |
|---|---|
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
5-(3-fluorophenoxy)pentan-2-ol |
InChI |
InChI=1S/C11H15FO2/c1-9(13)4-3-7-14-11-6-2-5-10(12)8-11/h2,5-6,8-9,13H,3-4,7H2,1H3 |
Clé InChI |
SGVTZNVAOZLSIF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOC1=CC(=CC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


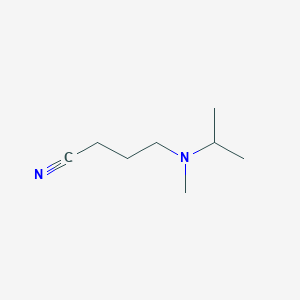
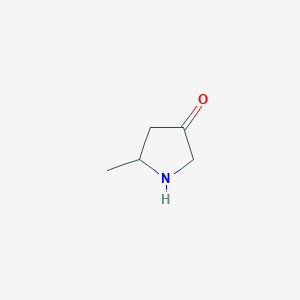
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)

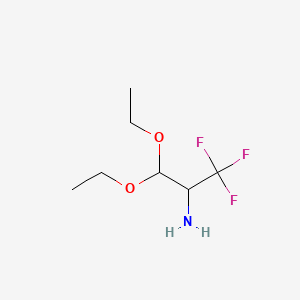
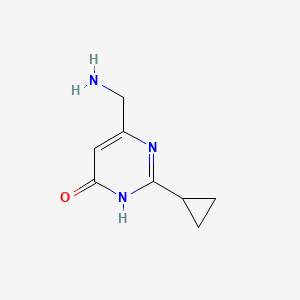
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
